molecular formula C7H5NO B13807735 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one

7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one

Cat. No.: B13807735
M. Wt: 119.12 g/mol
InChI Key: RCEGKZNHKLTDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylmonobactam is a member of the monobactam class of antibiotics, which are characterized by their monocyclic beta-lactam structure. These compounds are known for their ability to inhibit bacterial cell wall synthesis, making them effective against certain types of bacteria, particularly gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylmonobactam typically involves the formation of the beta-lactam ring, which is a key structural component. This can be achieved through various synthetic routes, including the reaction of appropriate amines with beta-lactam precursors under controlled conditions. For example, one method involves the use of benzalacetophenone dibromide and methyl alcohol in the presence of sodium methoxide .

Industrial Production Methods: Industrial production of benzylmonobactam often involves large-scale chemical synthesis using similar principles as laboratory methods but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Benzylmonobactam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various alkylated derivatives .

Scientific Research Applications

Benzylmonobactam has a wide range of applications in scientific research:

Mechanism of Action

Benzylmonobactam exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, benzylmonobactam prevents the formation of a functional cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: Benzylmonobactam is unique in its specific activity against gram-negative bacteria and its resistance to certain beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .

Properties

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one

InChI

InChI=1S/C7H5NO/c9-7-5-3-1-2-4-6(5)8-7/h1-4H,(H,8,9)

InChI Key

RCEGKZNHKLTDFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N2

Origin of Product

United States

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